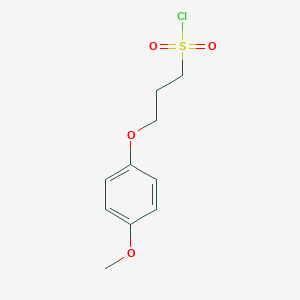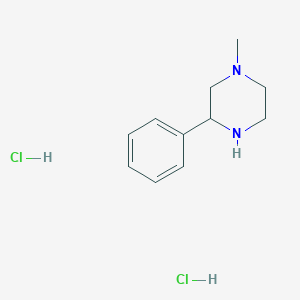
1-Methyl-3-phenylpiperazine dihydrochloride
Overview
Description
1-Methyl-3-phenylpiperazine dihydrochloride is a chemical compound with the molecular formula C11H18Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Methyl-3-phenylpiperazine dihydrochloride can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. Another method includes the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups . Industrial production methods often involve the reduction of 4-protected-1-alkyl-2-oxo-3-phenylpiperazine followed by deprotection .
Chemical Reactions Analysis
1-Methyl-3-phenylpiperazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sulfonium salts, lithium aluminum hydride, and diphenylvinylsulfonium triflate . Major products formed from these reactions include 1-alkyl-3-phenylpiperazines and piperazinopyrrolidinones .
Scientific Research Applications
1-Methyl-3-phenylpiperazine dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various pharmaceuticals. In biology, it is employed in the development of three-dimensional skin models for chemical assessments . In medicine, it is used in the synthesis of drugs such as Mirtazapine, an antidepressant . Additionally, it has applications in the industry for the production of other piperazine derivatives.
Mechanism of Action
The mechanism of action of 1-Methyl-3-phenylpiperazine dihydrochloride involves its interaction with molecular targets and pathways in the body. It acts on specific receptors and enzymes, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application of the compound .
Comparison with Similar Compounds
1-Methyl-3-phenylpiperazine dihydrochloride can be compared with other similar compounds such as 1-Methyl-2-phenylpiperazine dihydrochloride hydrate and 3-Methyl-1-phenylpiperazine hydrochloride . These compounds share similar chemical structures but differ in their specific functional groups and applications. The uniqueness of this compound lies in its specific applications in the synthesis of pharmaceuticals and its role in scientific research .
Properties
IUPAC Name |
1-methyl-3-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c1-13-8-7-12-11(9-13)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQQNCHHIJJFJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612064 | |
| Record name | 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118654-15-2 | |
| Record name | 1-Methyl-3-phenylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details












Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Cyclohexene-1,2-diol, 5-[(1R)-1,5-dimethyl-4-hexen-1-yl]-2-methyl-](/img/structure/B49802.png)
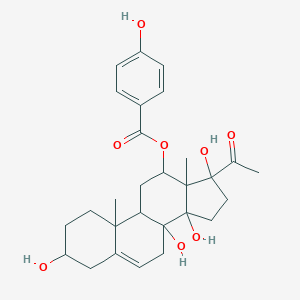
![4-[(1R)-1,5-Dimethyl-4-hexen-1-yl]-6-hydroxy-2-cycloehexen-1-one](/img/structure/B49806.png)
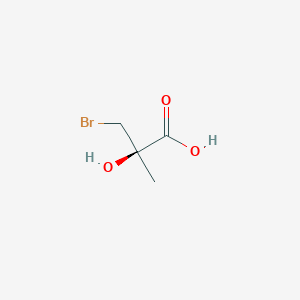
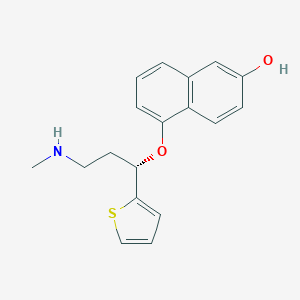
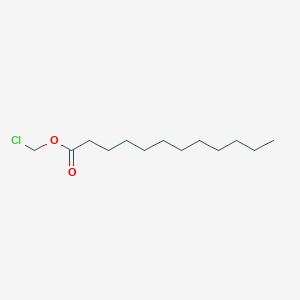
![2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol](/img/structure/B49815.png)
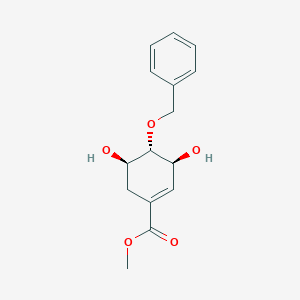


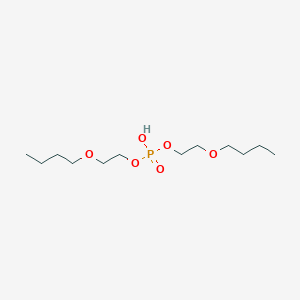
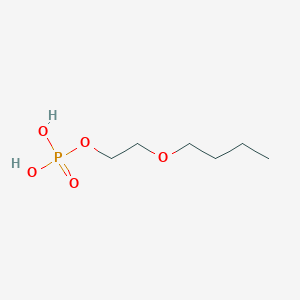
![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)
